N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide
Description
N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide is a tetrahydroquinazolinone derivative featuring a 7,7-dimethyl-substituted core and a 2-(4-ethylphenoxy)acetamide side chain. The tetrahydroquinazolinone core is known for its hydrogen-bonding capabilities due to the carbonyl and amine groups, while the 4-ethylphenoxy moiety contributes to lipophilicity and steric bulk, influencing solubility and target interactions .
Properties
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-13-5-7-14(8-6-13)26-12-18(25)23-19-21-11-15-16(22-19)9-20(2,3)10-17(15)24/h5-8,11H,4,9-10,12H2,1-3H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIHHGJTCZSGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Introduction of the Dimethyl Group: The dimethyl group at the 7-position can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be attached through nucleophilic substitution reactions, where the phenol derivative reacts with chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways and lead to the desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their physicochemical properties, highlighting differences in substituents, molecular weight, and logP values.
*Estimated based on structural analogs.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 4-ethylphenoxy group in the target compound provides moderate lipophilicity (logP ~3.1), intermediate between the less lipophilic 4-methylphenyl (logP 2.325 ) and the highly lipophilic 4-chlorophenyl analog (logP ~3.5 ).
- Hydrogen-Bonding Capacity: The acetamide side chain in the target compound offers two hydrogen-bond acceptors (carbonyl and ether oxygen), whereas sulfonamide-containing analogs (e.g., compound 11 in ) feature additional hydrogen-bond donors, enhancing interactions with enzymes like carbonic anhydrase .
Biological Activity
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 355.46 g/mol. The structure includes a quinazolinone core and an ethylphenoxy substituent, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro by inducing apoptosis and cell cycle arrest.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
2. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways.
Research Findings:
In vivo studies using animal models of inflammation showed that administration of the compound significantly decreased edema and inflammatory markers compared to untreated controls .
3. Enzyme Inhibition
This compound acts as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of certain kinases involved in cancer progression.
The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparative Analysis with Similar Compounds
A comparative analysis with other quinazolinone derivatives reveals that this compound possesses unique structural features that enhance its stability and biological efficacy.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C19H23N3O3 | Anticancer |
| Compound B | C18H22N4O3 | Anti-inflammatory |
| N-(7,7-dimethyl...) | C19H23N3O3 | Anticancer & Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
